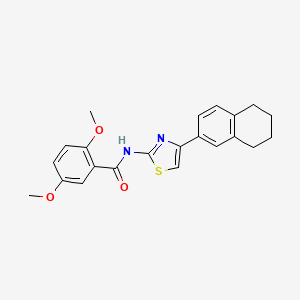

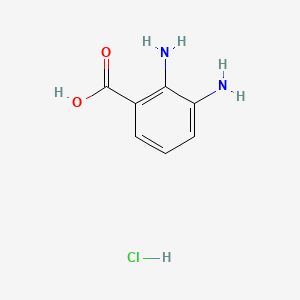

![molecular formula C21H22N2O3S2 B2455025 ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450349-18-5](/img/structure/B2455025.png)

ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. These include an indole ring, a thiophene ring, and an amide linkage. Indole rings are common in many biologically active molecules, including tryptophan, an essential amino acid. Thiophene rings are found in various pharmaceuticals and are known for their aromatic stability .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The indole and thiophene rings might be formed using techniques like Fischer indole synthesis or Paal-Knorr thiophene synthesis . The amide linkage could be formed via a reaction between a carboxylic acid and an amine .Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the electron-rich indole and thiophene rings, which might undergo electrophilic aromatic substitution reactions. The amide linkage could be hydrolyzed under acidic or basic conditions .Scientific Research Applications

Synthesis and Characterization

- Facile Synthesis : A study by Abaee and Cheraghi (2013) demonstrated a four-component process for efficiently synthesizing 2-amino-3-carboxamide derivatives of thiophene at room temperature, highlighting the ease of forming complex thiophene derivatives under mild conditions (Abaee & Cheraghi, 2013).

Biological and Pharmacological Applications

- Antibacterial and Antifungal Properties : Altundas et al. (2010) synthesized novel cycloalkylthiophene Schiff bases and their metal complexes, showing significant antibacterial and antifungal activities, comparable to several standard drugs (Altundas et al., 2010).

- Antimicrobial Activity : Faty, Hussein, and Youssef (2010) reported the synthesis of spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrating notable antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).

Advanced Chemical Reactions and Properties

- Efficient Synthesis and Reactions : A study by Sun, Huang, and Ding (2010) elaborated on the transformation of ethyl 2-amino-4-methyl-5-(1H-1,2,4-triazol-1-yl)thiophene-3-carboxylate into iminophosphorane, which further reacts to form various compounds, demonstrating the versatile reactivity of thiophene derivatives (Sun, Huang, & Ding, 2010).

Analytical and Synthetic Utility

Synthetic Utility and Antimicrobial Evaluation : Abu‐Hashem, Abu-Zied, and El-Shehry (2011) illustrated the synthetic utility of bifunctional thiophene derivatives, creating various fused and polyfunctional substituted thiophenes with promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Crystal Structure and Spectroscopic Analysis : Pekparlak et al. (2018) conducted a comprehensive study on the crystal structure, spectroscopic characterization, and density functional theory calculations of a related molecule, emphasizing the importance of such analyses in understanding the properties of these compounds (Pekparlak et al., 2018).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

ethyl 2-[[2-(1-methylindol-3-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-26-21(25)19-14-8-6-10-16(14)28-20(19)22-18(24)12-27-17-11-23(2)15-9-5-4-7-13(15)17/h4-5,7,9,11H,3,6,8,10,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEVHKAOCHLBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

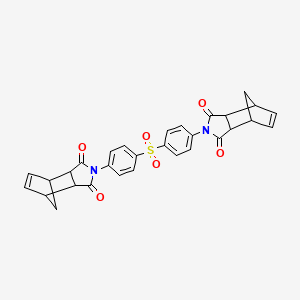

![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(piperidin-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2454944.png)

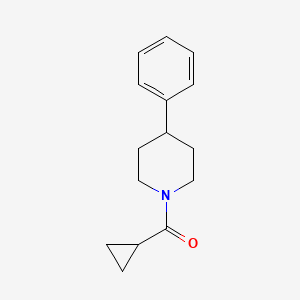

![N-(3-chloro-4-methoxyphenyl)-3-[(4-fluorophenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2454947.png)

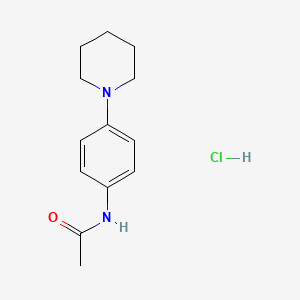

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-3-yl)acetamide](/img/structure/B2454954.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2454957.png)

![Methyl 2-benzamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2454961.png)

![Methyl (E)-4-[3-(3-tert-butylimidazol-4-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2454963.png)